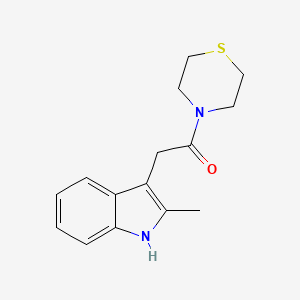![molecular formula C14H18ClN3O2 B7529988 N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. CPP-115 has shown promising results in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders.
Mecanismo De Acción
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects. The mechanism of action of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide is highly selective for GABA transaminase, and does not affect other enzymes or neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects. In addition, N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has been shown to enhance the efficacy of existing antiepileptic drugs and reduce the development of tolerance to benzodiazepines. N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects and toxicity. N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide is also highly potent, with a low IC50 value, making it an attractive candidate for further drug development. However, N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the long-term effects of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide on GABA levels and neuronal excitability are not well understood, and further studies are needed to assess its safety and efficacy in humans.
Direcciones Futuras
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has shown promising results in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders. Future research should focus on optimizing the synthetic route and reaction conditions to improve the yield and purity of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide. In addition, further studies are needed to assess the long-term safety and efficacy of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide in humans, and to explore its potential as a treatment for other disorders, such as addiction and traumatic brain injury. Finally, the development of novel delivery methods for N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide, such as nanoparticles or targeted drug delivery, may improve its solubility and bioavailability in vivo.
Métodos De Síntesis
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful purification and characterization of the intermediate and final products. The yield and purity of N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide can be optimized through modifications to the synthetic route and reaction conditions.
Aplicaciones Científicas De Investigación
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has been extensively studied in preclinical models of several neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In these studies, N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has been shown to increase GABA levels in the brain, resulting in a reduction in neuronal excitability and anxiolytic and anticonvulsant effects. N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide has also been shown to enhance the efficacy of existing antiepileptic drugs and reduce the development of tolerance to benzodiazepines.
Propiedades
IUPAC Name |
N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-3-1-10(2-4-11)9-18(12-5-6-12)8-7-13(19)17-14(16)20/h1-4,12H,5-9H2,(H3,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYCBZCMRODJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC(=O)NC(=O)N)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

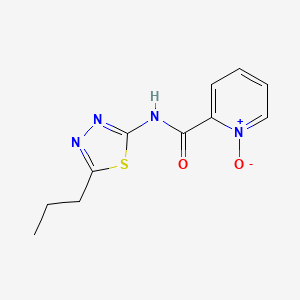
![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
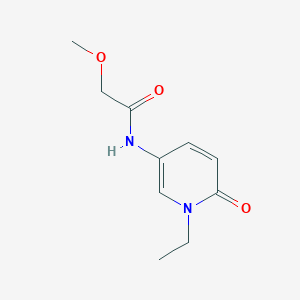
![1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)
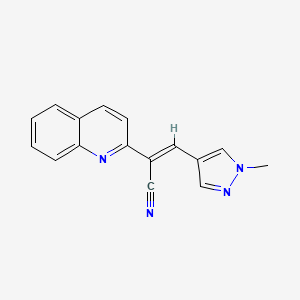
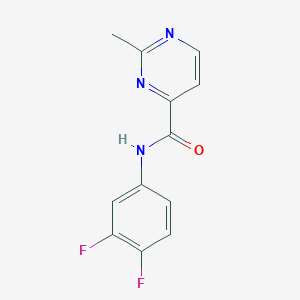
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
